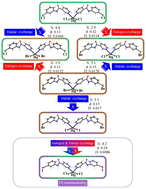A strategy for obtaining isostructurality despite structural diversity in coordination compounds†
CrystEngComm Pub Date: 2023-12-01 DOI: 10.1039/D3CE01106B
Abstract
To investigate the effect of conformationally flexible molecules on the crystal packing of coordination compounds, eleven mercury(II) complexes containing N-(3-halophenyl)-2-pyridinecarboxamide ligands, carrying different halogen atoms in the ortho-position of the phenyl ring, have been synthesized, molecularly characterized and structurally compared. In this contribution, three various sets of isostructural compounds were obtained by manipulating the proportions of the different solvents and the crystallization temperatures. By varying the reaction conditions three different compositions were observed, and from each composition, independent isostructural series could be observed by halogen replacements. Due to the simultaneous presence of competitive halogen atoms and the flexibility of ligands, conformational preference and altering the kind of halo-atom of ligands can change the nature and type of intermolecular interactions. Despite the presence of isostructurality in the studied compounds, structural diversity is also observed. The structural similarities of these isostructural compounds were interpreted via Hirshfeld surface fingerprint plots, Xpac, and unit cell similarity comparison. Synthon crossover of halogen interaction in coordination compounds of HgX2 was observed, and systematic investigation of halogen⋯halogen interactions utilizing energy calculation was performed. Halogen⋯halogen synthon crossover in coordination compounds has been investigated.


Recommended Literature
- [1] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†
- [2] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [3] A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†
- [4] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [5] Back cover
- [6] Inside front cover
- [7] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [8] 3D bioprinting of a gradient stiffened gelatin–alginate hydrogel with adipose-derived stem cells for full-thickness skin regeneration†
- [9] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [10] Acrylamide risk in food products: The shortbread case study

Journal Name:CrystEngComm
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 10294-48-1
-
CAS no.: 170643-02-4
-
CAS no.: 175696-73-8









